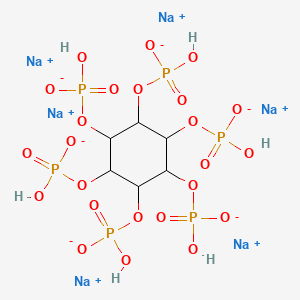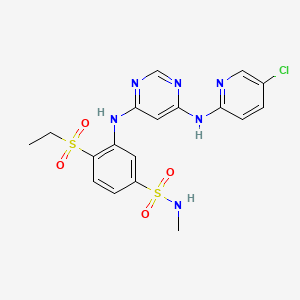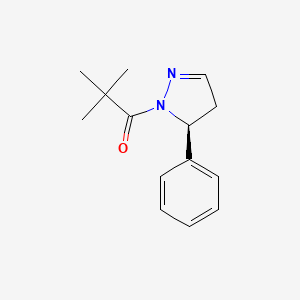
Hexasodium phytate
Descripción general
Descripción
Hexasodium phytate, also known as SNF472, is a compound with the molecular formula C6H12Na6O24P6 . It is a hydroxyapatite formation inhibitor and has potential applications in the treatment of vascular calcification and calciphylaxis . It also exhibits antioxidant and anticancer activities .
Molecular Structure Analysis
The molecular structure of Hexasodium phytate is represented by the IUPAC name: hexasodium; [2,3,4,5,6-pentakis [[hydroxy (oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate . Its molecular weight is 791.93 g/mol .
Chemical Reactions Analysis
Hexasodium phytate has been found to have exposure-dependent effects on hydroxyapatite crystallization . It is also known to chelate multivalent metal ions, particularly zinc, calcium, and iron .
Physical And Chemical Properties Analysis
Hexasodium phytate is a white solid or liquid that is soluble in water . It is stable under normal conditions but can easily hydrolyze under strong acid conditions . Its molecular weight is 791.93 g/mol .
Aplicaciones Científicas De Investigación
Dental Applications : Sodium phytate has been studied for its efficacy in stain removal in dental care. A clinical trial compared the stain removal efficacy of a sodium phytate-containing dentifrice to a reference dentifrice, finding that sodium phytate may be a suitable additive ingredient to improve tooth stain control within conventional dentifrice formulations (Milleman et al., 2018).
Food Technology : Sodium phytate, or phytase, has applications in food processing and manufacturing. Its use enhances mineral bioavailability by reducing phytate in foods, which is beneficial for human consumption. It is also involved in the production of functional foods or food supplements with health benefits (Greiner & Konietzny, 2006).
Agriculture : Research has demonstrated the role of sodium phytate in agricultural contexts, particularly in the generation of phytate-free seeds in plants like Arabidopsis. This has implications for phosphate storage and nutrient availability in crops (Stevenson-Paulik et al., 2005).
Nutritional and Pharmaceutical Applications : Sodium phytate plays a significant role in human nutrition, with potential therapeutic applications in diseases like diabetes mellitus, atherosclerosis, coronary heart disease, and kidney stone prevention (Sharma et al., 2020).
Kidney Health : Phytate is known to inhibit crystallization of calcium salts in biological fluids, potentially offering an alternative in the treatment of calcium oxalate renal lithiasis (Grases & Costa-Bauzá, 1999).
Direcciones Futuras
Hexasodium phytate is currently being developed for the treatment of calciphylaxis and cardiovascular calcification in hemodialysis patients . It is in active development as a novel experimental drug for the treatment of arterial calcification in end-stage renal disease (ESRD) patients undergoing hemodialysis .
Propiedades
IUPAC Name |
hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.6Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+1/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZIAGCFFSRULK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na6O24P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021738 | |
| Record name | Hexasodium phytate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexasodium phytate | |
CAS RN |
34367-89-0 | |
| Record name | Hexasodium phytate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexasodium phytate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXASODIUM PHYTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBX50UG81V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide](/img/structure/B607858.png)





![(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B607869.png)
![N-(6-(isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B607870.png)

![N-[5-(3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride](/img/structure/B607872.png)
![N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide](/img/structure/B607875.png)
![(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One](/img/structure/B607877.png)
